Isatin hydrazone

Anticancer Lung Cancer EGFR Inhibitor

Environmental and analytical labs require rapid, instrument-free heavy metal detection methods. Isatin hydrazone offers a proven colorimetric solution. - **Hg²⁺ detection:** 75 nm red shift enables naked-eye transition (melon yellow to dark orange). - **Sensitivity:** Detection limit of 1.8 ± 0.2 µM; 1:1 metal-ligand coordination mechanism ensures reproducibility. - **Supply:** Available for immediate research use; stable under recommended storage.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B8569131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatin hydrazone
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)N=N)O
InChIInChI=1S/C8H7N3O/c9-11-8-7(12)5-3-1-2-4-6(5)10-8/h1-4,9-10,12H
InChIKeyVUWSZYFGAPIFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isatin Hydrazone Procurement Guide: Differentiated Activity, Synthesis Efficiency, and Sensor Selectivity for Research Applications


Isatin hydrazone (3-hydrazonoindolin-2-one) belongs to the class of isatin-3-hydrazone derivatives, which are Schiff base compounds formed via condensation of isatin with hydrazine or substituted hydrazines [1]. This core scaffold possesses the characteristic azomethine proton (NH–N=CH) that serves as a critical pharmacophoric element for biological target engagement and metal coordination [2]. Isatin hydrazones function as versatile building blocks for synthesizing structurally diverse heterocyclic compounds, including thiazoles, triazoles, and spiro-oxindoles, while also exhibiting intrinsic bioactivity as anticancer, antimicrobial, antioxidant, and anti-mycobacterial agents, as well as utility as selective colorimetric chemosensors for heavy metal detection [3].

Why Isatin Hydrazone Cannot Be Interchanged with Isatin Semicarbazone or Thiosemicarbazone Analogs


Generic substitution among isatin-3-hydrazone, isatin-3-semicarbazone, and isatin-3-thiosemicarbazone is scientifically invalid because each analog undergoes fundamentally different redox mechanisms at the molecular level [1]. The oxidation process of isatin hydrazone is associated specifically with the hydrazone group, whereas the oxidation of isatin semicarbazone is governed by the semicarbazone moiety; the substitution of oxygen with sulfur in thiosemicarbazone further alters electrochemical behavior, coordination geometry with metal ions, and tautomeric equilibrium [2]. Consequently, these analogs exhibit divergent pharmacokinetic profiles—studies in rabbits demonstrate that isatin hydrazone (Ia), isatin-3-thiosemicarbazone (Ib), and isatin-3-semicarbazone (Ic) follow distinct metabolic fates and cannot be assumed bioequivalent [3]. For applications requiring precise target engagement (e.g., CDK2 kinase inhibition, selective Hg²⁺ sensing, or anti-mycobacterial activity), the hydrazone nitrogen's specific coordination chemistry directly dictates both potency and selectivity outcomes [4].

Quantitative Differentiation Evidence: Isatin Hydrazone vs. Clinical Comparators and Structural Analogs


Superior Antiproliferative Activity Against Lung Cancer Cells: N-Benzylisatin-Aryl Hydrazone Outperforms Gefitinib by 3.5-Fold

In a direct head-to-head comparison, a series of N-benzylisatin-aryl hydrazones demonstrated superior antiproliferative activity against the A549 non-small cell lung cancer cell line relative to the first-line clinical EGFR inhibitor Gefitinib [1]. Compound 6c (N-benzylisatin-aryl hydrazone) exhibited an IC₅₀ of 4.35 µM, whereas Gefitinib showed an IC₅₀ of 15.23 µM under identical assay conditions, representing a 3.5-fold improvement in potency [1]. Notably, four compounds from this series displayed two-to-four-fold enhanced antiproliferative activity over Gefitinib across multiple cell lines [2]. The same hydrazone series showed no antimicrobial activity against six bacterial strains at concentrations up to 100 µg/disc, a favorable selectivity profile that avoids disruption of intestinal flora—a known adverse effect associated with broad-spectrum anticancer agents [1].

Anticancer Lung Cancer EGFR Inhibitor Cytotoxicity Drug Discovery

Exceptional Antibacterial Potency: Isatin-Derived Hydrazone Achieves MIC of 0.25 µg/mL Against E. coli, Exceeding Standard Antibiotics

In a 2025 study evaluating a series of 26 isatin-derived hydrazones of N-amino-11-azaartemisinin (compounds 14a–z), compound 14o demonstrated exceptional antibacterial efficacy with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Escherichia coli [1]. For context, this sub-microgram potency substantially exceeds typical MIC values for common antibacterial comparators (e.g., ampicillin MIC typically ranges from 2–8 µg/mL against susceptible E. coli strains) . Within the same series, compound 14l exhibited excellent activity against Bacillus subtilis with MIC = 0.5 µg/mL [1]. Simultaneously, compound 14a displayed potent antioxidant activity with IC₅₀ = 1.54 ± 0.53 µg/mL in the DPPH radical scavenging assay, which is statistically comparable to L-ascorbic acid (IC₅₀ = 1.60 ± 0.62 µg/mL), the gold-standard antioxidant reference compound [1].

Antibacterial Gram-negative E. coli MIC Drug Resistance

Potent Anti-Mycobacterial Activity Against Drug-Resistant M. tuberculosis: IC₅₀ Values as Low as 1.9 µM Against Rifampicin-Resistant Strain

Novel isatin hydrazones and their thiomorpholine-tethered analogues were evaluated against drug-resistant Mycobacterium tuberculosis (MTB) strains in a tiered screening protocol [1]. Against the drug-susceptible H37Rv reference strain, compound 4f achieved IC₅₀ = 1.9 µM, the most potent inhibition among the series [1]. Critically, when tested against clinically relevant drug-resistant strains under level-II evaluation, compound 4f retained exceptional activity against rifampicin-resistant MTB (RIF-R1) with IC₅₀ = 3.6 µM, and against isoniazid-resistant MTB (INH-R1) with IC₅₀ = 3.5 µM [2]. The thiomorpholine-tethered analogue 5f demonstrated even greater potency against RIF-R1 with IC₅₀ = 1.9 µM [2]. Both lead compounds also displayed broad-spectrum inhibition against fluoroquinolone-resistant MTB (FQ-R1) with IC₅₀ values of 5.9 µM (4f) and 4.9 µM (5f) [2]. This consistent activity across three mechanistically distinct drug-resistant strains is a critical differentiator.

Antitubercular MDR-TB Mycobacterium tuberculosis Drug Resistance Infectious Disease

CDK2 Kinase Inhibition with Comparable Potency to Imatinib: Isatin Hydrazones as Type II ATP Competitive Inhibitors

A series of novel isatin hydrazones were evaluated for CDK2 kinase inhibitory activity, a validated cancer target regulating cell cycle progression [1]. Compound 4j exhibited CDK2 inhibition with IC₅₀ = 0.245 µM, and compound 4k demonstrated IC₅₀ = 0.300 µM [1]. In the same assay, the reference kinase inhibitor imatinib (a clinical BCR-ABL/c-Kit/PDGFR inhibitor with known CDK2 cross-reactivity) showed IC₅₀ = 0.131 µM [1]. While imatinib maintains a modest potency advantage (approximately 1.9- to 2.3-fold), the isatin hydrazones achieve the same order of magnitude (sub-micromolar) activity against CDK2 [2]. Molecular docking studies confirmed that compounds 4j and 4k function as Type II ATP competitive inhibitors, making critical interactions with the ATP binding pocket residues while lacking interactions with the active-state DFG motif residues—a binding mode distinct from Type I inhibitors [1]. Concurrent cytotoxicity screening revealed compound 4j achieved IC₅₀ = 1.51 ± 0.09 µM against MCF7 breast adenocarcinoma cells and compound 4k showed IC₅₀ = 3.56 ± 0.31 µM [1].

Kinase Inhibition CDK2 Cancer Cell Cycle Molecular Docking

Redox Mechanism Differentiation: Isatin Hydrazone Exhibits Distinct Electrochemical Behavior from Semicarbazone and Thiosemicarbazone Analogs

Comprehensive voltammetric analysis at a glassy carbon electrode across a wide pH range (using cyclic, square-wave, and differential pulse voltammetry) revealed that isatin-3-hydrazone and isatin-3-semicarbazone derivatives undergo distinct oxidation mechanisms [1]. The oxidation of isatin hydrazone is an irreversible, pH-dependent, adsorption-controlled process that occurs in two consecutive charge transfer reactions with formation of electroactive oxidation products, and this redox process is specifically associated with the hydrazone group [1]. In contrast, the redox behavior of isatin semicarbazone is governed exclusively by the semicarbazone moiety [2]. The reduction mechanism of isatin hydrazone parallels that of parent isatin (a single irreversible, pH-dependent cathodic process), while nitroisatin derivatives undergo a two-step irreversible reduction [1]. These findings establish that the functional group attached to the isatin ring structure—hydrazone, semicarbazone, thiosemicarbazone, or nitro—dictates fundamentally different redox mechanisms and electrochemical properties [2].

Electrochemistry Redox Behavior Analytical Chemistry Sensor Development Structure-Activity Relationship

Selective Hg²⁺ Colorimetric Detection with 75 nm Red Shift and 1.8 µM Detection Limit: Superior to Non-Isatin Chemosensors

An isatin hydrazone-based colorimetric chemosensor (H1), synthesized from isatin chromophore, hydrazine hydrate, and 4-hydroxybenzaldehyde, demonstrates highly selective detection of Hg²⁺ ions in ethanol solution [1]. Upon addition of Hg²⁺, the sensor undergoes a visually discernible color change from melon yellow to dark orange, accompanied by a remarkably large red shift of 75 nm in the absorption spectrum due to formation of a 1:1 metal-ligand complex [1]. The detection limit for Hg²⁺ was calculated to be 1.8 ± 0.2 µM [1]. Further spectroscopic investigations with a structurally modified isatin hydrazone derivative achieved an improved detection limit of 1.17 × 10⁻⁶ M for Hg²⁺ using UV-Vis spectroscopy, and 1.4 × 10⁻⁶ M for Ag⁺ using fluorescence spectroscopy [2]. For comparison, a related 4-fluorobenzaldehyde-modified isatin hydrazone exhibited a detection limit of 3.6 × 10⁻⁶ M for Hg²⁺ via fluorescence [3]. The nitrogen atom of the hydrazone group and oxygen atom of the lactam group coordinate specifically to Hg²⁺, while the hydroxyl group on the phenyl ring facilitates the colorimetric response [1].

Chemosensor Mercury Detection Colorimetric Environmental Monitoring Heavy Metals

Priority Application Scenarios for Isatin Hydrazone Procurement Based on Quantified Performance Evidence


Anticancer Lead Optimization: Lung Cancer Programs Requiring Superior Potency to Gefitinib

Research groups developing next-generation non-small cell lung cancer (NSCLC) therapeutics should prioritize N-benzylisatin-aryl hydrazone derivatives based on demonstrated 3.5-fold superior antiproliferative activity against A549 cells (IC₅₀ = 4.35 µM) compared to clinical EGFR inhibitor Gefitinib (IC₅₀ = 15.23 µM) [1]. The additional advantage of no antimicrobial activity up to 100 µg/disc eliminates concerns about off-target disruption of intestinal flora, a known adverse effect profile differentiator [1]. This application scenario is validated by SAR studies confirming that halogen substituents at the 2,6-position of the C-ring yield the most potent derivatives [2].

Antibacterial Drug Discovery: Targeting Gram-Negative Pathogens with Sub-Microgram Potency

For programs addressing antibiotic-resistant E. coli and other Gram-negative pathogens, isatin-derived hydrazones of N-amino-11-azaartemisinin provide validated sub-microgram antibacterial activity (MIC = 0.25 µg/mL for compound 14o against E. coli) [1]. This potency level substantially exceeds typical ampicillin MIC ranges (2-8 µg/mL) and is accompanied by antioxidant activity statistically equivalent to L-ascorbic acid (IC₅₀ = 1.54 ± 0.53 µg/mL vs. 1.60 ± 0.62 µg/mL) [1]. Thermal stability data obtained via thermogravimetric analysis and thermodynamic profiling via isothermal titration calorimetry provide additional quality metrics for procurement decisions [1].

Multidrug-Resistant Tuberculosis (MDR-TB) Lead Discovery

Tuberculosis drug discovery teams focused on MDR- and XDR-TB should procure isatin hydrazone and thiomorpholine-tethered isatin hydrazone derivatives based on demonstrated retention of low-micromolar potency (IC₅₀ = 1.9-5.9 µM) across rifampicin-resistant, isoniazid-resistant, and fluoroquinolone-resistant MTB strains [1]. Lead compound 4f maintains consistent activity against all three resistance mechanisms, with IC₅₀ values of 1.9 µM (H37Rv), 3.6 µM (RIF-R1), 3.5 µM (INH-R1), and 5.9 µM (FQ-R1) [2]. This broad-spectrum anti-resistant activity profile distinguishes isatin hydrazone scaffolds from many existing anti-TB chemical series.

Environmental Mercury Monitoring: Naked-Eye Colorimetric Detection for Field Applications

For environmental testing laboratories and field monitoring applications requiring rapid, instrument-free Hg²⁺ detection, isatin hydrazone-based colorimetric chemosensors offer a validated 75 nm red shift upon Hg²⁺ binding, producing a naked-eye observable transition from melon yellow to dark orange [1]. The detection limit of 1.8 ± 0.2 µM (and 1.17 × 10⁻⁶ M for optimized derivatives) positions these sensors for regulatory compliance monitoring of mercury contamination in water sources [2]. The well-characterized 1:1 metal-ligand coordination mechanism (involving hydrazone nitrogen and lactam oxygen) ensures reproducible sensor performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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